Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C8H11ClO4 and a molecular weight of 206.62 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a chlorinated precursor with a diol in the presence of a suitable catalyst . The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.
Scientific Research Applications
Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate: Similar in structure but with a propyl group instead of a methyl group.
Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate: Lacks the chlorine atom present in Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate.
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of a chlorine atom, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H11ClO4 |
---|---|
Molecular Weight |
206.62 g/mol |
IUPAC Name |
methyl 2-chloro-1,7-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C8H11ClO4/c1-11-6(10)8(9)7(13-8)3-2-4-12-5-7/h2-5H2,1H3 |
InChI Key |
PYHQDBVXNJQBIH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2(O1)CCCOC2)Cl |
Origin of Product |
United States |
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